3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that contains nitrogen, sulfur, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditionspolar solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated nitrogen or sulfur atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling . Additionally, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid replication .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2-phenyl-1H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
- 2-(4-fluorophenyl)-2-hydroxy-1-phenyl-1H,2H,3H,5H,6H,7H,8H,9H-imidazo[2,1-b][1,3]thiazocin-4-ium bromide
- 2-(4-tert-butylphenyl)-2-hydroxy-1-phenyl-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
Uniqueness
3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .
Properties
Molecular Formula |
C18H16FN2S+ |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium |
InChI |
InChI=1S/C18H16FN2S/c19-15-9-7-14(8-10-15)17-13-21(16-5-2-1-3-6-16)18-20(17)11-4-12-22-18/h1-3,5-10,13H,4,11-12H2/q+1 |
InChI Key |
MWUMEUOBDPYUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1 |
Origin of Product |
United States |
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